3,5-diphenyl-4,5-dihydro-1H-pyrazole
Overview
Description
3,5-Diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . The presence of phenyl groups at the 3 and 5 positions enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the condensation of chalcones with hydrazine derivatives. One common method includes the reaction of chalcone with phenylhydrazine in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and reproducibility. Additionally, green chemistry approaches, such as using water as a solvent and employing microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
3,5-Diphenyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anti-inflammatory applications, it modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
- 3,5-Diphenyl-1H-pyrazole
- 3,5-Diphenyl-1-phenylacetyl-4,5-dihydro-1H-pyrazole
- 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
Comparison: Compared to its analogs, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the phenyl groups at the 3 and 5 positions enhances its stability and reactivity, making it more suitable for certain applications .
Biological Activity
The compound 3,5-diphenyl-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, structural characterization, and biological activities of this compound, particularly focusing on its pharmacological potential.
Synthesis and Structural Characterization
This compound can be synthesized through various methods involving the cyclization of substituted chalcones. The synthesis typically employs techniques such as Nuclear Magnetic Resonance (NMR) , Fourier-transform infrared spectroscopy (FT-IR) , and High-resolution mass spectrometry (HRMS) for structural elucidation. For instance, a study reported the successful synthesis of several derivatives of this compound, confirming their structures via spectral analysis .
Pharmacological Activities
The biological activities of this compound derivatives are extensive and include:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant inhibitory effects against various cancer cell lines. For example, compounds derived from this compound have shown promising results as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other kinases associated with cancer progression . In vitro studies demonstrated that certain derivatives possess potent antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with enhanced efficacy when combined with standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies have shown that this compound derivatives exhibit significant antibacterial and antifungal activities . The mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways.
- Antioxidant Properties : The antioxidant capacity of these compounds has been assessed using various assays such as DPPH radical scavenging tests. Results indicate that some derivatives effectively scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases .
Table 1: Biological Activities of this compound Derivatives
Mechanistic Insights
The mechanism of action for the anticancer activity of pyrazole derivatives often involves the inhibition of key signaling pathways associated with tumor growth and survival. For instance, compounds have been shown to inhibit kinases such as BRAF(V600E) and Aurora-A kinase, which are critical in various malignancies . Additionally, the structure-activity relationship (SAR) studies have provided insights into how modifications to the pyrazole ring can enhance biological activity.
Properties
IUPAC Name |
3,5-diphenyl-4,5-dihydro-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,14,16H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFQJTFADLQQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395003 | |
Record name | 3,5-diphenyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16619-60-6 | |
Record name | 3,5-diphenyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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